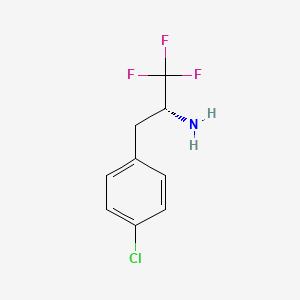
(R)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is a chiral amine compound characterized by the presence of trifluoromethyl and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral amines and trifluoromethylation reagents under controlled conditions to achieve high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of chiral catalysts and advanced purification techniques to ensure the desired enantiomer is produced at scale. The choice of solvents, temperature, and reaction time are critical factors in optimizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are studied to understand its effects and potential therapeutic applications .
Medicine
In medicine, ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is explored for its potential use in drug development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but lacks the trifluoromethyl group.
®-3,3,3-Trifluoro-1-(4-bromophenyl)-2-propylamine: Similar structure but with a bromophenyl group instead of chlorophenyl.
®-3,3,3-Trifluoro-1-(4-methylphenyl)-2-propylamine: Similar structure but with a methylphenyl group instead of chlorophenyl .
Uniqueness
®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is unique due to the combination of trifluoromethyl and chlorophenyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Propriétés
Formule moléculaire |
C9H9ClF3N |
|---|---|
Poids moléculaire |
223.62 g/mol |
Nom IUPAC |
(2R)-3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2/t8-/m1/s1 |
Clé InChI |
OBMZKLDWSOWUMC-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@H](C(F)(F)F)N)Cl |
SMILES canonique |
C1=CC(=CC=C1CC(C(F)(F)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)


![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)

![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)

